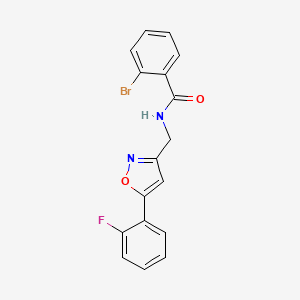

2-bromo-N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)benzamide

Description

Properties

IUPAC Name |

2-bromo-N-[[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12BrFN2O2/c18-14-7-3-1-5-12(14)17(22)20-10-11-9-16(23-21-11)13-6-2-4-8-15(13)19/h1-9H,10H2,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NATVELNHCBSTLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=NO2)CNC(=O)C3=CC=CC=C3Br)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12BrFN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)benzamide typically involves multiple steps:

Formation of the Isoxazole Ring: The isoxazole ring can be synthesized via a (3+2) cycloaddition reaction between a nitrile oxide and an alkyne.

Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a fluorine atom is substituted onto a phenyl ring.

Bromination of Benzamide: The benzamide core is brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)benzamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines or alcohols.

Cyclization Reactions: The isoxazole ring can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like potassium carbonate (K2CO3) or sodium hydride (NaH).

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

Substitution: Formation of new derivatives with different functional groups replacing the bromine atom.

Oxidation: Formation of oxides or ketones.

Reduction: Formation of amines or alcohols.

Scientific Research Applications

2-bromo-N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-bromo-N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)benzamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a class of benzamide-isoxazole hybrids. Below is a comparative analysis of structurally related compounds, focusing on substituent effects, molecular properties, and inferred biological implications.

Key Observations:

Halogen Effects: Bromine (van der Waals radius: 1.85 Å) in the target compound likely enhances lipophilicity and halogen bonding compared to chlorine (1.75 Å) or fluorine (1.47 Å) in analogues .

Isoxazole Substitutents: The 2-fluorophenyl group in the target compound contrasts with the 4-methoxyphenyl group in ’s analogue. Methoxy is electron-donating, which may alter π-π interactions in binding pockets .

Pharmacokinetic Implications :

- The hydroxyalkyl side chain in (S)-2-bromo-N-(2-hydroxy-2,4-dimethylpentan-3-yl)benzamide () introduces chirality, which could lead to enantiomer-specific activity or toxicity .

- The absence of polar groups in the target compound suggests lower aqueous solubility compared to methoxy- or hydroxy-substituted analogues .

Biological Activity

2-bromo-N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)benzamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound based on recent studies and findings.

Synthesis

The synthesis of 2-bromo-N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)benzamide typically involves multi-step organic reactions. The key steps include:

- Formation of Isoxazole Ring : The isoxazole moiety is synthesized through cyclization reactions involving appropriate precursors.

- Bromination : The introduction of the bromine atom is achieved using brominating agents such as N-bromosuccinimide (NBS).

- Amide Formation : The final compound is formed by reacting the brominated isoxazole derivative with an appropriate amine under suitable conditions.

Antimicrobial Properties

Recent studies have demonstrated that compounds similar to 2-bromo-N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)benzamide exhibit significant antimicrobial activity. For instance, compounds derived from isoxazole have shown efficacy against resistant strains of bacteria, including Klebsiella pneumoniae, with minimum inhibitory concentrations (MICs) reported as low as 0.39 μg/mL .

Anticancer Activity

The benzamide derivatives have been investigated for their anticancer properties. A study focusing on similar benzamide compounds indicated that they could inhibit cell proliferation in various cancer cell lines, including those resistant to traditional therapies like methotrexate . The mechanism involves the inhibition of key enzymes involved in cell growth and proliferation.

Inhibition of Enzymatic Activity

Compounds containing the isoxazole ring have been noted for their ability to inhibit specific enzymes, making them potential candidates for drug development. For example, inhibitors targeting DprE1, an enzyme crucial for Mycobacterium tuberculosis cell wall synthesis, have shown promise in preliminary studies .

Study on Antimicrobial Efficacy

In a recent publication, researchers synthesized a series of isoxazole derivatives and evaluated their antimicrobial properties against clinically isolated strains. The study found that certain derivatives exhibited potent activity against Klebsiella pneumoniae, highlighting the potential of these compounds in treating infections caused by resistant bacteria .

Anticancer Mechanism Investigation

Another study investigated the anticancer mechanisms of benzamide derivatives. It was found that these compounds could downregulate dihydrofolate reductase (DHFR), a target for cancer therapies, thereby inhibiting tumor growth in vitro . The study provided insights into how structural modifications could enhance biological activity and selectivity.

Data Table: Biological Activity Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.